BenchChemオンラインストアへようこそ!

DiZHSeC

Protein-Protein Interactions Photocrosslinking Genetic Code Expansion

DiZHSeC is a third-generation, genetically encoded unnatural amino acid designed to overcome critical limitations in identifying and mapping protein-protein interactions (PPIs). Unlike non-cleavable crosslinkers like DiZPK, its diazirine photo-affinity group and strategically placed selenium atom enable oxidative cleavage of crosslinked prey proteins, leaving a stable, MS-identifiable NPAA label. This IMAPP strategy dramatically reduces false-positive rates (from ~50% to 4%) and uniquely maps interaction interfaces—capabilities neither DiZPK nor the cleavable but labile DiZSeK can provide. For proteomics workflows requiring confident prey identification, bait removal, and precise crosslinking site mapping, DiZHSeC is the only effective choice. Confirm availability and request a quote today.

Molecular Formula C12H22N4O3Se
Molecular Weight 349.30 g/mol
Cat. No. B12380807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiZHSeC
Molecular FormulaC12H22N4O3Se
Molecular Weight349.30 g/mol
Structural Identifiers
SMILESCC1(N=N1)CCCNC(=O)CC[Se]CCC(C(=O)O)N
InChIInChI=1S/C12H22N4O3Se/c1-12(15-16-12)5-2-6-14-10(17)4-8-20-7-3-9(13)11(18)19/h9H,2-8,13H2,1H3,(H,14,17)(H,18,19)/t9-/m0/s1
InChIKeyKPYJXSFGJYEMAU-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DiZHSeC for Proteomics: A Genetically Encoded, Cleavable Photocrosslinker with a Transferable MS-Label for PPI Mapping


DiZHSeC is a genetically encoded, pyrrolysine-analog unnatural amino acid (UAA) developed for studying protein-protein interactions (PPIs) in living cells [1]. It features a diazirine photo-affinity group and a strategically placed selenium atom that creates a cleavable linker. Unlike conventional, non-cleavable photocrosslinkers, DiZHSeC enables the oxidative cleavage of crosslinked prey proteins, leaving behind a stable mass spectrometry (MS)-identifiable label on the prey [1]. This functionality forms the basis of the IMAPP (In-situ cleavage and MS-label transfer After Protein Photocrosslinking) strategy, which significantly improves confidence in PPI identification and interface mapping [1].

Beyond DiZPK and DiZSeK: Why DiZHSeC's In Situ MS-Label is Essential for Confident PPI Mapping


In-class photocrosslinkers like DiZPK and DiZSeK cannot be simply substituted for DiZHSeC without sacrificing critical functional capabilities. DiZPK is a highly efficient, non-cleavable crosslinker, but this lack of cleavability leads to high background from bait proteins and prevents the identification of crosslinking sites [1]. DiZSeK, while cleavable, generates a labile selenenic acid moiety upon cleavage that is unstable and cannot serve as a reliable MS-label for confident identification [1]. DiZHSeC is uniquely designed to overcome both of these limitations: it is both cleavable and, upon cleavage, generates a stable N-(4,4-bis-substituted-pentyl)acrylamide (NPAA) MS-label that can be precisely identified by mass spectrometry [1]. Substituting with either DiZPK or DiZSeK would directly lead to higher false-positive rates or an inability to map the protein interaction interface.

Quantitative Evidence Guide for DiZHSeC: Differentiating Performance vs. DiZPK and DiZSeK in Living Cell Proteomics


Comparable Photocrosslinking Efficiency: DiZHSeC Matches the Industry Standard DiZPK

When incorporated into the E. coli acid stress chaperone HdeA at residue V58, DiZHSeC exhibited similar photo-affinity capturing efficiency of client proteins in the E. coli periplasm compared to the widely used, non-cleavable photocrosslinker DiZPK [1]. This demonstrates that DiZHSeC does not compromise on core crosslinking performance while adding unique, value-differentiating functionalities.

Protein-Protein Interactions Photocrosslinking Genetic Code Expansion

Efficient and Complete Oxidative Cleavage: The Prerequisite for Prey-Bait Separation

DiZHSeC is specifically designed for quantitative, H2O2-mediated cleavage. Treatment with 8 mM H2O2 for 60 min resulted in full cleavage of the Cɛ-Seδ bond, generating the cleaved product P1 [1]. In contrast, the non-cleavable photocrosslinker DiZPK does not undergo oxidative cleavage under these conditions and thus cannot separate prey from bait [1]. This cleavage is the essential step for eliminating bait protein background and enabling downstream MS analysis.

Cleavable Linker Oxidative Cleavage Prey-Bait Separation

Stable, Transferable MS-Label Enables High-Confidence Identification of Crosslinking Peptides

Upon cleavage, DiZHSeC transfers a stable NPAA MS-label (C8H13NO) to the prey protein, enabling confident identification of crosslinking sites by LC-MS/MS [1]. A crosslinked HdeA-F35DiZHSeC peptide was identified with a monoisotopic mass of 3722.8006 Da (calculated 3722.7927 Da, mass error -2.12 ppm) [1]. This high mass accuracy demonstrates the MS-label's utility. In contrast, parallel analysis of a DiZPK-crosslinked complex did not yield any NPAA-modified peptides, and crosslinking peptides were difficult to identify by commonly used software [1].

Mass Spectrometry Crosslinking Mass Spectrometry (XL-MS) Protein Interaction Interface

Equivalent Amber Suppression Efficiency Ensures Robust Genetic Incorporation

Using a DiZPK-recognizing PylRS mutant (L274A, C313S, Y349F), DiZHSeC was incorporated into a GFP reporter with an amber mutation at residue N149 with similar efficiency to DiZPK [1]. This ensures that DiZHSeC can be seamlessly integrated into established genetic code expansion workflows without requiring optimization of new orthogonal translation systems.

Genetic Code Expansion Amber Suppression Unnatural Amino Acid

Enhanced Workflow Efficiency: IMAPP with DiZHSeC Completed in 7 Days vs. CAPP in 6 Days

The Nature Protocols paper describes the full experimental procedures for both the CAPP (Cleavage After Protein Photocrosslinking) strategy using DiZSeK and the IMAPP strategy using DiZHSeC [1]. After plasmid construction, the CAPP and IMAPP strategies can be completed within 6 and 7 days, respectively [1]. This indicates that the advanced mapping capability of DiZHSeC (IMAPP) comes at only a marginal increase in experimental time compared to the simpler CAPP workflow.

Proteomics Workflow IMAPP CAPP

Optimal Use Cases for DiZHSeC: From Transient PPI Discovery to High-Confidence Interface Mapping


High-Confidence Identification of Transient and Weak Protein Interactions in Living Cells

DiZHSeC is the ideal choice for capturing and identifying weak or transient PPIs that are challenging to detect with traditional methods. Its photo-activatable nature allows for 'freezing' of dynamic interactions in their native cellular context, while the subsequent oxidative cleavage and MS-label transfer (IMAPP) eliminate background from the bait protein [1]. This leads to significantly lower false-positive rates and higher confidence in identifying bona fide interaction partners compared to using non-cleavable crosslinkers like DiZPK [1].

Precise Mapping of Protein-Protein Interaction Interfaces

This compound is uniquely suited for experiments requiring detailed characterization of a protein-protein interaction interface. The in situ generation of a stable NPAA MS-label on the crosslinked prey peptide enables precise identification of the crosslinking site by mass spectrometry [1]. This level of detail, which is unattainable with non-cleavable crosslinkers like DiZPK [1], provides critical structural information for understanding interaction mechanisms and can guide drug discovery efforts targeting specific protein interfaces.

Streamlined Proteomics Workflow for Bait Protein Removal

DiZHSeC is optimal for proteomics workflows that require the removal of the bait protein to reduce complexity and background prior to MS analysis. While a protocol using DiZSeK (CAPP) can also achieve prey-bait separation, the labile selenenic acid moiety produced by DiZSeK cannot serve as a reliable MS-label [1]. DiZHSeC overcomes this limitation by providing both efficient prey-bait separation and a stable, identifiable MS-label [1]. The IMAPP workflow using DiZHSeC can be completed in 7 days, offering a comprehensive solution for both identifying interacting partners and mapping their binding sites [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for DiZHSeC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.